molecular formula C8H5Cl2N3O2S B2417483 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171475-01-6

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2417483
CAS No.: 1171475-01-6
M. Wt: 278.11
InChI Key: OZKIXQVGGMWAMI-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a suitable thiophene derivative.

    Chlorination: The chlorination of the thiophene ring can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Acetylation: The final step involves the acetylation of the oxadiazole derivative using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Oxidized derivatives of the thiophene ring.

    Reduction products: Reduced derivatives of the oxadiazole ring.

    Substitution products: Substituted derivatives at the chlorinated positions.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound’s unique electronic properties make it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Biological Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its anticancer effects.

    Pathways: The compound can modulate various signaling pathways, such as those involved in inflammation, apoptosis, and cell proliferation. This modulation can result in the desired biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can be compared with other oxadiazole derivatives:

    N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring. This compound may have different biological activities and properties.

    N-(5-(2,5-dimethylthiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with methyl groups instead of chlorine atoms. This compound may have different reactivity and biological activities.

    N-(5-(2,5-difluorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with fluorine atoms instead of chlorine atoms. This compound may have different electronic properties and biological activities.

Properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2S/c1-3(14)11-8-13-12-7(15-8)4-2-5(9)16-6(4)10/h2H,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKIXQVGGMWAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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